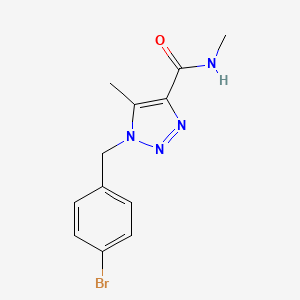

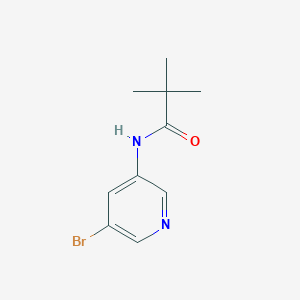

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

説明

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is a chemical compound that is likely to be a derivative of pyridine with a bromine atom and an amide functional group. While the specific compound is not directly studied in the provided papers, related compounds with pyridine moieties and halogen substituents have been synthesized and characterized, suggesting that similar synthetic methods and characterizations could be applicable to N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of amide bonds and the introduction of halogen atoms into the pyridine ring. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents has been reported, where the compounds were synthesized in good yields and characterized spectroscopically . Similarly, the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under metal-free conditions has been described . These methods could potentially be adapted for the synthesis of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide.

Molecular Structure Analysis

The molecular structure of compounds with pyridine rings and halogen substituents can be analyzed using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques allow for the determination of the molecular conformation, intermolecular interactions, and the energetic contributions of different types of contacts, such as hydrogen bonds and π-interactions .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary depending on the substituents present on the ring. For example, the presence of a bromine atom can facilitate further transformations, such as cross-coupling reactions . The chemical reactivity of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide would likely be influenced by the bromine substituent, allowing for potential derivatization or participation in various organic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, including solubility, thermal stability, and optical properties, can be characterized using techniques such as FTIR spectroscopy, NMR, UV-Vis spectroscopy, and fluorescence techniques . These properties are crucial for understanding the behavior of the compound in different environments and for potential applications in materials science or pharmaceuticals.

科学的研究の応用

Synthesis and Structural Characterization

The chemical compound N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide has been explored in various scientific studies for its potential applications in the synthesis of complex molecular structures and the development of new materials. For instance, research by Kuhn, Al-Sheikh, and Steimann (2003) demonstrated the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine and aqueous potassium carbonate, leading to the synthesis of a compound with a betaine structure consisting of two distorted ring fragments connected by a C-N single bond. This study highlights the compound's role in the synthesis of novel molecular structures with potential applications in materials science and chemical synthesis Kuhn, Al-Sheikh, & Steimann, 2003.

作用機序

将来の方向性

特性

IUPAC Name |

N-(5-bromopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUYTVHRBWHVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640080 | |

| Record name | N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide | |

CAS RN |

873302-39-7 | |

| Record name | N-(5-Bromo-3-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)